Product packaging for Sodium 5-hydroxypentanoate(Cat. No.:CAS No. 37435-69-1)

Sodium 5-hydroxypentanoate

Cat. No.: B3041810
CAS No.: 37435-69-1
M. Wt: 140.11 g/mol
InChI Key: ZJDDLWNQIJLIQU-UHFFFAOYSA-M
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Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic and commercial literature, Sodium 5-hydroxypentanoate (B1236267) is identified by several names and registry numbers. Its systematic IUPAC name is sodium;5-hydroxypentanoate. nih.govsigmaaldrich.com Alternative designations include Sodium 5-hydroxyvalerate and 5-Hydroxypentanoic Acid Sodium Salt. nih.govcymitquimica.comlgcstandards.com

The compound is registered under the CAS Number 37435-69-1. sigmaaldrich.comarctomsci.com Its chemical formula is C5H9NaO3, and it has a molecular weight of approximately 140.11 g/mol . vulcanchem.comsynquestlabs.com The structure consists of a five-carbon chain with a hydroxyl group at the terminal (C5) position and a sodium carboxylate at the other end.

Table 1: Chemical Identifiers for Sodium 5-hydroxypentanoate

Identifier Value
IUPAC Name sodium;5-hydroxypentanoate nih.govsigmaaldrich.com
CAS Number 37435-69-1 sigmaaldrich.comarctomsci.com
Molecular Formula C5H9NaO3 vulcanchem.comsynquestlabs.com
Molecular Weight 140.11 g/mol vulcanchem.comsynquestlabs.com
InChI Key ZJDDLWNQIJLIQU-UHFFFAOYSA-M nih.govfluorochem.co.uk
Canonical SMILES C(CCO)CC(=O)[O-].[Na+] nih.gov

| Synonyms | Sodium 5-hydroxyvalerate, 5-Hydroxypentanoic Acid Sodium Salt nih.govcymitquimica.comlgcstandards.com |

Historical Perspective of Research on this compound

Research interest in 5-hydroxypentanoic acid and its derivatives, including the sodium salt, can be traced back to studies on the metabolism of other compounds. For instance, 2-propyl-5-hydroxypentanoic acid is known as a metabolite of Valproic Acid. chemicalbook.com The parent acid, 5-hydroxypentanoic acid, has been identified in natural sources such as tomatoes (Solanum lycopersicum) and certain microorganisms. nih.gov

A significant portion of the research has been driven by the potential to produce 5-hydroxypentanoic acid and its derivatives from renewable resources. Methods have been developed for preparing 5-hydroxyvaleric acid from furoic acid, a derivative of furfural (B47365), which is obtainable from biomass. google.com This bio-based production route enhances the compound's attractiveness for creating more sustainable chemicals and materials. The industrial synthesis of this compound typically involves the neutralization of 5-hydroxypentanoic acid with sodium hydroxide (B78521). vulcanchem.com

Significance and Broad Research Interests of this compound in Scientific Disciplines

The dual functionality of this compound makes it a valuable building block and a molecule of interest across several scientific fields.

In the realm of biotechnology, this compound and its parent acid are of interest for their role in metabolic pathways and as potential precursors for biopolymer synthesis. As a derivative of a hydroxy fatty acid, it can be a substrate in studies of lipid metabolism. vulcanchem.com There is also interest in its potential as a biomarker for certain metabolic disorders. vulcanchem.com

The biocompatibility of polymers derived from 5-hydroxypentanoic acid has spurred research into their use in biomedical applications. For instance, copolymers containing 5-hydroxyvalerate units have been investigated as potential biomaterials. researchgate.net These materials are often biodegradable and have shown promise for applications such as drug delivery and tissue engineering. researchgate.net

In pharmaceutical research, this compound is explored for its potential therapeutic applications and as a synthetic intermediate. Research has suggested it may play a role in improving insulin (B600854) sensitivity and glucose metabolism. It has also been studied as a metabolite of the anticonvulsant medication valproic acid, which could have implications for the drug's pharmacokinetics.

Furthermore, the parent compound, 5-hydroxypentanoic acid, serves as a building block in the synthesis of various pharmaceutical compounds, including those with anti-tumor and anti-diabetic properties. Its structure allows for modifications that can enhance the biocompatibility and pharmacokinetic profiles of active pharmaceutical ingredients.

The ability of this compound to act as a monomer is a key area of interest in materials science and polymer chemistry. vulcanchem.com The hydroxyl and carboxylate groups allow it to undergo polymerization to form biodegradable polyesters. vulcanchem.com Research has demonstrated the synthesis of polyesters with desirable mechanical properties from this monomer, which show potential for use in medical devices and controlled drug delivery systems due to their biocompatibility and biodegradability.

Specifically, the ring-opening polymerization of δ-valerolactone, which can be derived from 5-hydroxypentanoic acid, yields poly(δ-valerolactone), a polyester (B1180765) with a melting point of 60–65°C. Copolymers of 5-hydroxyvalerate with other monomers, such as 3-hydroxybutyrate, have been produced to create materials with a range of thermal and mechanical properties. mdpi.com These polyhydroxyalkanoates (PHAs) with hydroxyl end groups can exhibit increased thermal stability. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NaO3 B3041810 Sodium 5-hydroxypentanoate CAS No. 37435-69-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDDLWNQIJLIQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37435-69-1
Record name sodium 5-hydroxypentanoate
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Advanced Synthetic Methodologies for Sodium 5 Hydroxypentanoate and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers a powerful strategy for producing sodium 5-hydroxypentanoate (B1236267) and its parent acid, 5-hydroxypentanoic acid (5-HP). This approach leverages the high selectivity of enzymes and the efficiency of chemical catalysis to create sustainable and effective production pathways.

Hydroxylation Reactions of Pentanoic Acid and its Derivatives

The direct hydroxylation of pentanoic acid at the terminal (ω) position presents a significant challenge due to the higher reactivity of other C-H bonds. However, specialized catalytic systems, particularly those involving enzymes, can achieve this selective oxidation.

Cytochrome P450 enzymes are notable for their ability to catalyze the regio- and stereoselective oxidation of unactivated C-H bonds. nih.gov While thermodynamically challenging, some P450s, known as ω-hydroxylases, can preferentially hydroxylate the terminal methyl group of a hydrocarbon chain. nih.gov The catalytic cycle of these enzymes involves a potent "Compound I"-like ferryl species that abstracts a hydrogen atom, leading to the formation of the hydroxylated product. nih.gov The protein structure of these enzymes plays a crucial role in directing the oxidation to the ω-position by imposing steric constraints that limit access to the more reactive (ω-1) site. nih.gov

Iron-based catalysts, inspired by non-heme iron enzymes, have also been developed for aliphatic C-H hydroxylation. nih.gov For instance, Fe(PDP) systems have demonstrated preparative utility for oxidizing both secondary and tertiary C-H bonds. nih.gov While challenges remain in selectively targeting primary C-H bonds for hydroxylation to alcohols, the development of these catalysts represents a significant advancement in the field. nih.gov

Microbial Fermentation Pathways for 5-Hydroxypentanoic Acid

Microbial fermentation has emerged as a promising and sustainable route for producing 5-hydroxypentanoic acid from renewable resources. Genetically engineered microorganisms are being developed to efficiently convert various substrates into 5-HP.

Certain microorganisms can utilize fatty acids as a carbon source for growth and the production of various chemicals. For example, Pseudomonas putida strains have been used to produce polyhydroxyalkanoates (PHAs) from fatty acids like nonanoic acid and 5-phenylpentanoic acid. mdpi.com The resulting polymers can then be broken down into their monomeric units, which can include hydroxy fatty acids. mdpi.com While not a direct route to 5-hydroxypentanoic acid, this demonstrates the capability of microorganisms to process fatty acid-type molecules. The metabolism of fatty acids in mitochondria involves β-oxidation, a process that can be disrupted in certain metabolic disorders, leading to the accumulation and excretion of dicarboxylic acids and hydroxy acids. mdpi.com

Significant progress has been made in engineering microorganisms to produce 5-HP directly from renewable feedstocks like glucose. Recombinant Escherichia coli and Corynebacterium glutamicum have been successfully engineered for this purpose. For instance, a metabolically engineered C. glutamicum strain achieved a production of 52.1 g/L of 5-HP from glucose in fed-batch fermentation.

These engineered pathways often involve heterologous expression of key enzymes. An artificial pathway for 5-HP biosynthesis can be constructed using genes from other organisms, such as the davTBA gene cluster from Pseudomonas putida, which converts L-lysine to glutarate semialdehyde. researchgate.net This intermediate can then be reduced to 5-HP by an appropriate aldehyde reductase. researchgate.net To enhance the yield, competing metabolic pathways can be deleted, and cofactor regeneration systems, like the introduction of glucose dehydrogenase for NADPH regeneration, can be implemented. researchgate.net

Utilization of Fatty Acid Substrates by Microorganisms

Conventional Chemical Synthesis Strategies

While chemoenzymatic and microbial routes are gaining traction, conventional chemical synthesis remains a viable method for producing sodium 5-hydroxypentanoate and its derivatives.

One common industrial approach involves the neutralization of 5-hydroxypentanoic acid with sodium hydroxide (B78521). vulcanchem.com The 5-hydroxypentanoic acid precursor can be obtained through various chemical transformations. For example, δ-valerolactone can be hydrolyzed to form 5-hydroxypentanoic acid. d-nb.info This reaction can be catalyzed by enzymes like Candida antarctica lipase (B570770) B (CalB) in an aqueous buffer. d-nb.info

Another synthetic route involves the reduction of a suitable precursor. For instance, a ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) while preserving an ester group elsewhere in the molecule.

The synthesis of derivatives of this compound, such as benzyl (B1604629) 5-hydroxypentanoate, can be achieved by reacting this compound with benzyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide.

Synthesis Method Precursor/Substrate Key Reagents/Catalysts Product Reported Yield/Titer
Microbial FermentationGlucoseEngineered Corynebacterium glutamicum5-Hydroxypentanoic Acid52.1 g/L
Microbial FermentationGlucoseEngineered Escherichia coli5-Hydroxypentanoic Acid21.7 g/L
Enzymatic Hydrolysisδ-ValerolactoneImmobilized CalB5-Hydroxypentanoic Acid>90% molar conversion d-nb.info
Chemical SynthesisThis compound, Benzyl bromideTetrabutylammonium bromideBenzyl 5-hydroxypentanoate76%
Chemical Synthesis5-Hydroxypentanoic AcidSodium HydroxideThis compoundIndustrial Scale vulcanchem.com

Synthesis from δ-Valerolactone

A primary and efficient method for the synthesis of this compound is through the basic hydrolysis of δ-valerolactone. patsnap.com This reaction involves the ring-opening of the cyclic ester (lactone) using a strong base, typically sodium hydroxide (NaOH).

The process is generally carried out by treating δ-valerolactone with a stoichiometric amount of sodium hydroxide in a suitable solvent, such as methanol (B129727) or water. patsnap.comgoogle.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactone, which leads to the cleavage of the ester bond and the formation of the sodium salt of 5-hydroxypentanoic acid. The reaction is typically quantitative, yielding the desired product with high purity after solvent removal. google.com A common procedure involves adding sodium hydroxide to a solution of δ-valerolactone in methanol. patsnap.com

ReactantReagentSolventProductYield
δ-ValerolactoneSodium Hydroxide (NaOH)MethanolThis compoundQuantitative google.com

Friedel-Crafts Acylation in the Synthesis of Derivatives

Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction used to introduce an acyl group to an aromatic ring, proving essential in the synthesis of various derivatives of this compound. This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). google.comgoogle.com

A key application of this methodology is the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid (also known as 4-(4-fluorobenzoyl)butyric acid), a crucial intermediate. This synthesis is achieved by reacting fluorobenzene (B45895) with glutaric anhydride (B1165640) in the presence of aluminum chloride. google.comgoogle.com

The reaction is typically performed in a halogenated solvent like dichloromethane (B109758) or ethylene (B1197577) dichloride under an inert atmosphere. google.comchemicalbook.com The process involves the slow addition of a solution containing glutaric anhydride and fluorobenzene to a cooled mixture of aluminum chloride and the solvent. google.com The temperature is carefully controlled, often between 10-15°C, to manage the reaction's exothermicity and prevent side reactions. google.com Following the reaction, the mixture is quenched, typically by pouring it into a mixture of ice and hydrochloric acid, to decompose the aluminum chloride complex and isolate the keto-acid product. google.com Yields for this reaction are reported to be in the range of 78-79%. google.com

Aromatic SubstrateAcylating AgentCatalystSolventProduct
FluorobenzeneGlutaric AnhydrideAluminum Chloride (AlCl₃)Dichloromethane5-(4-fluorophenyl)-5-oxopentanoic acid

Reduction Reactions in Derivative Synthesis

Reduction reactions are critical for converting carbonyl groups, such as ketones and aldehydes, into hydroxyl groups (alcohols). In the synthesis of this compound derivatives, selective reducing agents are employed to transform ketone intermediates into the corresponding secondary alcohols.

Sodium borohydride (NaBH₄) is a widely used reducing agent valued for its selectivity. It readily reduces aldehydes and ketones to their corresponding alcohols while typically not affecting less reactive functional groups like esters and carboxylic acids under standard conditions. masterorganicchemistry.com This selectivity is advantageous in the synthesis of hydroxylated derivatives from keto-acid or keto-ester intermediates.

In the synthesis of (S)-5-(4-fluorophenyl)-5-hydroxypentanoate, an intermediate methyl ester, methyl p-fluorobenzoylbutyrate, is reduced using sodium borohydride. patsnap.com The reaction is performed by adding NaBH₄ in batches to a solution of the keto-ester in anhydrous methanol, typically at a reduced temperature such as 0°C, to control the reaction rate. patsnap.com Similarly, the methyl ester of 5-(4-fluorophenyl)-5-oxopentanoic acid can be reduced asymmetrically using a system composed of sodium borohydride, chlorotrimethylsilane, and a chiral auxiliary to yield optically active alcohol derivatives. google.com

SubstrateReducing AgentSolventProduct
Methyl p-fluorobenzoylbutyrateSodium Borohydride (NaBH₄)Anhydrous Methanol(RS)-5-(4-fluorophenyl)-5-hydroxypentanoic acid methyl ester patsnap.com
5-(4-fluorophenyl)-5-oxopentanoic acid methyl esterSodium Borohydride / ChlorotrimethylsilaneTetrahydrofuran(5S)-(4-fluorophenyl)-5-hydroxypentanoic acid methyl ester google.com

Esterification and Lactonization Pathways

Esterification reactions are fundamental in organic synthesis. A specific type, intramolecular esterification, occurs when a single molecule contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This reaction leads to the formation of a cyclic ester, known as a lactone.

5-Hydroxypentanoic acid, the parent acid of this compound, can undergo intramolecular esterification to form a stable six-membered ring lactone. This product is systematically named tetrahydro-2H-pyran-2-one, but it is more commonly known as δ-valerolactone.

The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and may require heat. google.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group at the other end of the carbon chain then acts as a nucleophile, attacking the activated carbonyl carbon. chemicalbook.com This is followed by the elimination of a water molecule to form the cyclic ester. chemicalbook.com The formation of the six-membered ring of δ-valerolactone is thermodynamically favorable.

ReactantCatalystProductCommon Name
5-Hydroxypentanoic acidAcid (e.g., H₂SO₄)Tetrahydro-2H-pyran-2-oneδ-Valerolactone
Hydrolysis of Lactone Forms

The preparation of this compound can be achieved through the hydrolysis of its corresponding lactone, δ-valerolactone. This process involves the ring-opening of the cyclic ester. Base-catalyzed hydrolysis is a common and effective method for this transformation.

The reaction is typically carried out by treating δ-valerolactone with a solution of sodium hydroxide (NaOH). nih.gov In this reaction, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the sodium salt of 5-hydroxypentanoic acid. The process is often performed under mild heating to ensure complete hydrolysis. nih.gov For instance, δ-valerolactone can be hydrolyzed by treatment with 1 N NaOH at 65°C for several days to yield this compound. nih.gov

Computational studies, using DFT and ab initio methods, have provided evidence to support the long-standing hypotheses regarding the role of solvent molecules as base catalysts in the hydrolysis of lactones like δ-valerolactone. nih.govacs.org These studies confirm that the base-catalyzed pathway is a viable mechanism for the ring-opening of δ-valerolactone. nih.govacs.org While acid-catalyzed hydrolysis is also possible, it can lead to an equilibrium with the lactone form, making the isolation of the hydroxy acid more challenging. echemi.comacs.org Therefore, base-catalyzed hydrolysis is generally the preferred method for obtaining the open-chain salt. echemi.com

Enzymatic hydrolysis presents an alternative, biocatalytic approach. Enzymes such as lactonases can effectively catalyze the hydrolysis of lactones. For example, an enzyme from Rhodopseudomonas palustris has been shown to hydrolyze δ-valerolactone to 4-hydroxyvalerate. nih.gov Another study utilized a thermophilic esterase from Archaeoglobus fulgidus for the ring-opening polymerization of δ-valerolactone, a process that inherently involves the ring-opening of the lactone. nih.gov

Comparative Analysis of Synthetic Routes

The synthesis of this compound and its derivatives can be approached through various routes, each with its own set of advantages and limitations.

Different synthetic methods for producing 5-hydroxypentanoic acid and its derivatives exhibit a wide range of efficiencies and yields.

For instance, a two-step method starting from furfural (B47365) involves oxidation to methyl furoate followed by hydrogenolysis to methyl 5-hydroxypentanoate, which is then hydrolyzed to the final acid. This route can achieve a yield of approximately 78%. Another approach, the direct aqueous-phase hydrogenation of furoic acid over Ru/C catalysts, can yield 75% of 5-hydroxypentanoic acid with high selectivity, although precise pressure control is necessary to prevent over-reduction. A patented method involving the hydrodeoxygenation of furoic acid in an aqueous solution using a mixed catalyst system reports yields of up to 97%. google.com

In the context of producing derivatives, the synthesis of benzyl 5-hydroxypentanoate from this compound and benzyl bromide can achieve a yield of 76% after purification. For chiral derivatives, asymmetric synthesis methods are employed. For example, the synthesis of (S)-5-amino-2-hydroxypentanoic acid through chemical synthesis can deliver high enantiomeric excess but often requires expensive catalysts. Biocatalytic methods for the same compound can achieve very high enantiomeric excess (99% ee) but may be limited by substrate inhibition.

The following table provides a comparative overview of the yields for different synthetic routes to 5-hydroxypentanoic acid and its derivatives.

Synthetic Route Starting Material Product Reported Yield
Hydrogenolysis of Furan (B31954) DerivativesFurfural5-Hydroxypentanoic Acid~78%
Direct Hydrogenation of Furoic AcidFuroic Acid5-Hydroxypentanoic Acid75%
Patented HydrodeoxygenationFuroic Acid5-Hydroxypentanoic Acidup to 97% google.com
BenzylationThis compoundBenzyl 5-hydroxypentanoate76%

Achieving stereochemical control is a critical aspect of synthesizing chiral derivatives of 5-hydroxypentanoic acid. Various strategies have been developed to produce enantiomerically pure or enriched compounds.

Asymmetric catalysis is a powerful tool for this purpose. For example, the hydrogenation of α,β-unsaturated esters using a Ru-BINAP complex as a catalyst can generate precursors to chiral lactones with high enantiomeric excess (92% ee). Similarly, the direct asymmetric reductive amination of ketone precursors using ruthenium-based catalysts has shown excellent enantioselectivity (>97% ee) in the synthesis of chiral amino-hydroxy acids.

Biocatalysis offers an alternative approach with high stereoselectivity. Enzymes can be used to achieve high enantiomeric excesses, such as the 99% ee reported for the biocatalytic synthesis of (S)-5-amino-2-hydroxypentanoic acid. The stereochemical course of reactions catalyzed by ketoreductase (KR) domains from polyketide synthases (PKS) has been studied, demonstrating their ability to produce specific diastereomers of 2-methyl-3-hydroxypentanoic acid. nih.gov

Another strategy involves the use of chiral auxiliaries. For instance, L-proline has been used as a temporary tether to direct both the stereochemistry and regiochemistry of an intramolecular Diels-Alder reaction in the synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid. mdpi.com A general method for synthesizing enantiopure 1,5-amino alcohols and 5-hydroxypentanoic acids involves the reductive opening of an oxazolidine (B1195125) and lactam ring derived from phenylglycinol or aminoindanol, followed by the removal of the chiral inductor. researchgate.net

The table below summarizes different methods for achieving stereochemical control in the synthesis of 5-hydroxypentanoic acid derivatives.

Method Example Key Feature Reported Enantiomeric Excess (ee)
Asymmetric CatalysisHydrogenation with Ru-BINAPEnantioselective reduction of a C=C bond92%
Asymmetric CatalysisDirect Asymmetric Reductive Amination with Ru-catalystEnantioselective formation of a C-N bond>97%
BiocatalysisEnzymatic synthesisHigh stereoselectivity of enzymes99%
Chiral AuxiliariesL-proline directed Diels-AlderTemporary tether directs stereochemistryStereospecific mdpi.com
Chiral AuxiliariesPhenylglycinol-derived lactamReductive removal of chiral inductorEnantiopure researchgate.net

The environmental impact and sustainability of synthetic routes are increasingly important considerations. Green chemistry principles are being applied to the synthesis of 5-hydroxypentanoic acid and its derivatives to reduce waste and utilize renewable resources.

A significant advancement is the use of biomass-derived starting materials. Furfural and furoic acid, which can be obtained from lignocellulosic biomass, are key platform molecules for the synthesis of 5-hydroxypentanoic acid. google.comresearchgate.net This provides a renewable alternative to petroleum-based feedstocks. google.com The synthesis of 5-hydroxypentanoic acid from furoic acid using water as a solvent is a notable example of a green synthetic method, as it avoids the use of hazardous organic solvents like methanol. google.com This approach not only improves the environmental profile but can also simplify the purification process. google.com

The use of heterogeneous catalysts is another important aspect of sustainable synthesis. These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and catalyst consumption. For example, the hydrodeoxygenation of furoic acid to 5-hydroxypentanoic acid can be performed using a mixture of supported noble metal and metal oxide catalysts. google.com

The development of continuous flow processes also contributes to the sustainability of these syntheses. researchgate.net Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivities, and can be more energy-efficient than traditional batch processes. researchgate.net For example, a continuous, gas-phase synthesis of α-methylene-δ-valerolactone from δ-valerolactone has been reported. rsc.org

However, some synthetic routes still present environmental challenges. For instance, the hydrogenolysis of furan derivatives may involve the use of methanol, which raises safety and environmental concerns. The Process Mass Intensity (PMI) and E-Factor are metrics used to evaluate the environmental footprint of a chemical process. For the synthesis of (S)-5-amino-2-hydroxypentanoic acid, fermentation has a significantly lower PMI (35) and E-Factor (10) compared to chemical synthesis via reductive amination (PMI 120, E-Factor 85), highlighting the potential environmental benefits of biotechnological routes.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of sodium 5-hydroxypentanoate (B1236267). It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to build a comprehensive picture of the compound's structure.

¹H NMR Spectroscopy in Derivative Analysis

Proton NMR (¹H NMR) is particularly useful for determining the structure of derivatives of 5-hydroxypentanoic acid, such as its esters. In these derivatives, the protons along the carbon chain exhibit characteristic chemical shifts and splitting patterns that allow for their unambiguous assignment.

For instance, in the analysis of methyl 5-hydroxypentanoate, the protons are observed at specific chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent. 911metallurgist.com The methyl ester protons appear as a singlet, while the protons on the carbon chain show distinct multiplets due to coupling with adjacent protons. 911metallurgist.com Similarly, the ¹H NMR spectrum of benzyl (B1604629) 5-hydroxypentanoate reveals signals corresponding to the benzyl group protons in addition to the pentanoate chain protons. The methylene (B1212753) group adjacent to the hydroxyl function (C5) and the methylene group adjacent to the ester carbonyl (C2) are clearly distinguishable.

General ¹H NMR spectral data for aliphatic hydroxycarboxylates show methylene protons in the range of δ 1.4–1.6 ppm and protons on the hydroxyl-bearing carbon around δ 3.6 ppm. acs.org Detailed analysis of derivatives provides more specific assignments, as shown in the table below.

Proton Assignment Methyl 5-hydroxypentanoate Chemical Shift (δ ppm, CDCl₃) 911metallurgist.comBenzyl 5-hydroxypentanoate Chemical Shift (δ ppm, CDCl₃)
H2 (α to C=O)2.35 (t, J = 7.3 Hz)2.41 (t, J = 7.2 Hz)
H31.71 (p, J = 7.4 Hz)1.80-1.71 (m)
H41.59 (p, J = 6.5 Hz)1.64-1.54 (m)
H5 (α to -OH)3.64 (t, J = 6.4 Hz)3.64 (t, J = 6.3 Hz)
Ester Methyl (-OCH₃)3.66 (s)-
Benzyl (-OCH₂Ph)-5.12 (s)
Benzyl (Ar-H)-7.38-7.26 (m)
t = triplet, p = pentet, m = multiplet, s = singlet

¹³C NMR Spectroscopy in Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in sodium 5-hydroxypentanoate and its derivatives gives a distinct signal in the ¹³C NMR spectrum, confirming the carbon framework and the presence of functional groups.

The spectrum of a 5-hydroxypentanoate derivative will typically show five signals for the pentanoate chain carbons, in addition to signals from the ester group. The carbonyl carbon of the carboxylate or ester group is characteristically found far downfield. For example, in a related derivative, the carbonyl carbon signal appears at δ 174.3. The carbon atom bonded to the hydroxyl group (C5) also has a distinctive chemical shift, typically in the range of δ 60-70 ppm. The remaining methylene carbons (C2, C3, C4) are observed in the upfield aliphatic region of the spectrum. This data is crucial for confirming the molecular structure and ensuring the absence of isomeric impurities.

Below is a table of expected ¹³C NMR chemical shift ranges for the carbons in the 5-hydroxypentanoate structure.

Carbon Assignment Expected Chemical Shift Range (δ ppm)
C1 (Carbonyl, -COO⁻)175 - 185
C2 (α to Carbonyl)30 - 40
C320 - 30
C430 - 40
C5 (α to -OH)60 - 70

Mass Spectrometry (MS) Applications in Identification and Metabolic Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). When coupled with chromatographic separation techniques, it becomes an essential tool for identifying and quantifying compounds like this compound in complex mixtures, such as biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, chemical derivatization is required to increase their volatility. libretexts.org This typically involves converting the hydroxyl and carboxylate groups into less polar, more volatile ethers and esters, for example, through silylation to form trimethylsilyl (B98337) (TMS) derivatives. libretexts.orgspectroscopyonline.com

Once derivatized, the compound can be separated from other metabolites by GC based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. GC-MS has been successfully employed to identify structurally related compounds, such as 5-hydroxy-L-norvaline, in bacterial culture fluids, demonstrating its utility in metabolic studies. libretexts.org The analysis of urinary organic acids for diagnosing metabolic disorders often relies on GC-MS to profile a wide range of metabolites, including various hydroxy acids. libretexts.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for analyzing non-volatile compounds like this compound directly from complex biological matrices such as plasma or urine, often with minimal sample preparation. orgchemboulder.com The initial LC separation step resolves the analyte from other components in the mixture. The compound then enters the mass spectrometer for detection.

In tandem mass spectrometry (MS/MS), a specific ion corresponding to the parent molecule (the precursor ion) is selected and then fragmented to produce a set of product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even at low concentrations. orgchemboulder.com For example, in the analysis of metabolites, a fragment ion corresponding to the 5-hydroxypentanoic acid moiety at m/z 133 has been observed, which can be used for its specific detection in complex samples. This "dilute-and-shoot" approach is powerful for high-throughput screening and pharmacokinetic studies. orgchemboulder.com

The table below summarizes the mass spectrometric information for the 5-hydroxypentanoate anion.

Parameter Value Source
Molecular FormulaC₅H₉O₃⁻
Monoisotopic Mass117.055 g/mol
Precursor Ion (M-H)⁻m/z 117.055
Key Fragment Ionm/z 133 ([M+H]⁺ of acid)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

The IR spectrum of this compound is characterized by the presence of absorptions corresponding to its two key functional groups: the hydroxyl group (-OH) and the carboxylate group (-COO⁻Na⁺). The hydroxyl group exhibits a strong, broad absorption band due to O-H stretching, typically in the region of 3200–3600 cm⁻¹. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding.

The carboxylate group gives rise to two characteristic and intense stretching vibrations. The asymmetrical stretching band appears in the range of 1540–1650 cm⁻¹, while the symmetrical stretching band is found between 1360 and 1450 cm⁻¹. spectroscopyonline.com The presence of these distinct bands, along with the O-H stretch, provides clear evidence for the hydroxy carboxylate structure of the compound. Absorptions due to C-H stretching of the alkane chain are also observed just below 3000 cm⁻¹. libretexts.org

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Carboxylate (-COO⁻)Asymmetric Stretch1540 - 1650Strong
Carboxylate (-COO⁻)Symmetric Stretch1360 - 1450Strong
Alkane (-CH₂)C-H Stretch2850 - 2960Medium to Strong

Advanced Chromatographic Techniques in Research

High-Performance Liquid Chromatography (HPLC) is a versatile and indispensable analytical technique for the quantitative analysis of polymers like poly(5-hydroxypentanoate). openaccessjournals.comadvancechemjournal.com It is particularly crucial for determining the monomeric composition and purity of polyhydroxyalkanoate (PHA) copolymers. d-nb.info The method's high accuracy, sensitivity, and reproducibility make it a cornerstone in both research and quality control for these biomaterials. openaccessjournals.com

For PHA analysis, direct analysis of the polymer is not feasible. Instead, the polymer is first subjected to a hydrolysis reaction, typically using a strong base like sodium hydroxide (B78521) (NaOH) or a strong acid. researchgate.netnih.gov This process breaks the ester bonds and converts the polymer into its constituent monomeric units. researchgate.net In the case of P(3HB-co-5HV), alkaline hydrolysis yields 2-butenoic acid (crotonic acid) and 2-pentenoic acid through a dehydration reaction. d-nb.info

These resulting unsaturated fatty acids are then separated, identified, and quantified using a reverse-phase HPLC system, commonly equipped with a UV detector set at around 210 nm. researchgate.netnih.gov The separation is typically achieved on a C18 column using an acidic mobile phase, such as a dilute sulfuric acid solution, sometimes mixed with an organic solvent like acetonitrile (B52724) to ensure good peak separation. d-nb.infoutwente.nl By comparing the retention times and peak areas of the sample components to those of known standards (e.g., pure crotonic acid and 2-pentenoic acid), the precise monomeric composition of the original copolymer can be determined. d-nb.info This HPLC-based method is valued for being a fast, inexpensive, and environmentally friendly alternative to other techniques like gas chromatography, as it often avoids the use of hazardous halogenated solvents. d-nb.info

Table 2: Typical Parameters for HPLC Analysis of PHA Monomers

ParameterDescription
Instrument High-Performance Liquid Chromatography (HPLC) System d-nb.info
Column Reverse-phase column (e.g., Agilent Hi-Plex H, C18) researchgate.netutwente.nl
Mobile Phase Weakly acidic eluent (e.g., 5 mM H₂SO₄), potentially with acetonitrile d-nb.inforesearchgate.net
Detector UV Detector at 210 nm researchgate.netnih.gov
Sample Preparation Alkaline or acid hydrolysis of the polymer to convert it into monomeric units (e.g., 2-alkenoic acids) researchgate.netnih.gov
Quantification Based on calibration curves prepared from pure monomer standards d-nb.info

Thermal Analysis in Materials Science Research

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including those derived from 5-hydroxypentanoate. torontech.comeag.com This method measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions. williams.edu For polyesters, this information is critical for understanding processing conditions and predicting material performance. eag.com

DSC analysis reveals several important thermal characteristics of a polymer. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the DSC curve and represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. williams.eduresearchgate.net The incorporation of flexible monomers like 5-hydroxyvalerate (5HV) into a polymer chain, for instance in poly(3-hydroxybutyrate-co-5-hydroxyvalerate) or P(3HB-co-5HV), tends to lower the Tg compared to the P(3HB) homopolymer. researchgate.net

Other critical transitions identified by DSC are the melting temperature (Tm) and the crystallization temperature (Tc). The Tm appears as an endothermic peak, representing the melting of the crystalline domains of the polymer. scielo.br The inclusion of 5HV units into the P(3HB) backbone disrupts the crystal lattice, leading to a decrease in the melting temperature. scielo.brmdpi.com For example, the Tm of P(3HB-co-3HHx) was reported to be 175.5 °C, while the incorporation of 4.9 mol% 5HV to create a terpolymer, poly(3HB-co-3HHx-co-5HV), lowered the Tm to 151.5 °C. mdpi.com The crystallization temperature (Tc) is an exothermic peak observed upon cooling from the melt, indicating the temperature at which the polymer chains organize into ordered crystalline structures. mdpi.com These thermal properties are crucial as they dictate the material's processing window and end-use applications. core.ac.ukrsc.org

Table 3: Thermal Properties of P(3HB-co-5HV) and Related Polymers from DSC Analysis

PolymerMonomer CompositionTg (°C)Tm (°C)Tc (°C)
P(3HB)100% 3-hydroxybutyrate2.6 scielo.br172.2 scielo.br-
P(3HB-co-5HV)3.6% 3-hydroxyvalerate2.6 scielo.br172.2 scielo.br-
P(3HB-co-5HV)with 20% PEG added-168.8 scielo.br-
Poly(3HB-co-3HHx)7.1 mol% 3-hydroxyhexanoate2.5 mdpi.com175.5 mdpi.com48.3 mdpi.com
Poly(3HB-co-3HHx-co-5HV)3.6 mol% 3HHx, 4.9 mol% 5HVNot Observed mdpi.com151.5 mdpi.comNot Observed mdpi.com

Microscopic and Imaging Techniques in Polymer Research

Scanning Electron Microscopy (SEM) is an essential imaging technique for characterizing the surface morphology and microstructure of polymeric materials. humboldt.edu In the study of polyesters like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), SEM provides high-resolution images that reveal critical details about the material's form, such as the structure of films, fibers, and scaffolds. mdpi.commdpi.com

When used to analyze porous scaffolds intended for applications like tissue engineering, SEM images can show the size, distribution, and interconnectivity of the pores. mdpi.com For instance, studies on scaffolds made from PHBV blends have used SEM to confirm high porosity (>92%) with pore diameters ranging from 240 to 280 μm, which is an important characteristic for supporting cell culture. mdpi.com The images can distinguish between the surface morphology and the cross-sectional structure of the material. mdpi.com

In the case of electrospun fibers, SEM is used to visualize the fiber diameter, alignment, and the presence of any defects like beading. mdpi.com For composite materials, SEM can show how fillers or nanoparticles are distributed within the polymer matrix. For example, in PHBV films containing silica (B1680970) nanoparticles, SEM analysis of the cross-section can reveal how the nanoparticles are embedded and whether they cause changes in the material's fracture surface. mdpi.com This morphological information is vital for correlating the material's structure with its physical and functional properties.

Biochemical and Metabolic Research on Sodium 5 Hydroxypentanoate

Role in Lipid Metabolism and Fatty Acid Oxidation Pathways

Sodium 5-hydroxypentanoate (B1236267) plays a notable role in lipid metabolism and is implicated in fatty acid oxidation (FAO) pathways. As a hydroxy fatty acid derivative, it serves as a substrate in enzymatic studies of β-oxidation. vulcanchem.com In vitro experiments have shown its uptake by liver cells, where it is subsequently converted to acetyl-CoA intermediates, linking it directly to the central pathways of energy metabolism. vulcanchem.com

The metabolism of fatty acids is a critical source of energy for many tissues, and disruptions in these pathways can lead to significant metabolic disorders. The involvement of sodium 5-hydroxypentanoate in these processes highlights its potential significance in both normal physiological function and pathological states.

Interaction with Acyl-CoA Synthetases and Dehydrogenases

Research indicates that 5-hydroxypentanoic acid interacts with key enzymes in fatty acid metabolism, including acyl-CoA synthetases and dehydrogenases. Acyl-CoA synthetases are responsible for activating fatty acids by converting them to their acyl-CoA esters, a crucial step for their subsequent metabolism through β-oxidation. Dehydrogenases, on the other hand, catalyze the initial, rate-limiting step of the β-oxidation spiral.

The interaction of 5-hydroxypentanoic acid with these enzymes suggests a modulatory role in the rate of fatty acid breakdown. Studies have shown that certain medium-chain fatty acids can activate specific metabolic pathways like β-oxidation, enhancing lipid storage in some microorganisms. mdpi.com While the precise kinetics and regulatory effects of this compound on these enzymes are still under investigation, its interaction underscores its integration into the complex network of lipid metabolism.

Potential as a Biomarker in Metabolic Disorders

The presence and concentration of specific metabolites can serve as valuable biomarkers for diagnosing and monitoring metabolic disorders. Elevated levels of 5-hydroxypentanoic acid have been identified in certain metabolic conditions, suggesting its potential as a diagnostic marker.

Studies in Non-ketotic Dicarboxylic Aciduria

Early research identified elevated levels of 5-hydroxypentanoic acid in patients with non-ketotic dicarboxylic aciduria, a group of inherited metabolic disorders characterized by defects in fatty acid oxidation. In these conditions, the body's inability to properly break down fatty acids leads to the accumulation and excretion of dicarboxylic acids and other unusual metabolites in the urine. The presence of 5-hydroxyhexanoate, a related compound, has also been noted in patients with non-ketotic dicarboxylic aciduria. loinc.orgfaimallusr.com These findings suggest that monitoring the levels of 5-hydroxypentanoic acid and related hydroxy fatty acids could aid in the diagnosis of these and other fatty acid oxidation disorders.

Table 1: Research Findings on this compound as a Biomarker

Metabolic Disorder Finding Reference
Non-ketotic Dicarboxylic Aciduria Elevated levels of 5-hydroxypentanoic acid observed.

Interaction with Cellular Signaling Pathways

Emerging research is beginning to explore the interaction of this compound with cellular signaling pathways. While this area of study is less developed compared to its role in metabolism, the structural characteristics of the molecule suggest potential interactions with signaling cascades that regulate cellular growth, differentiation, and other functions. For instance, other fatty acid derivatives have been shown to influence signaling pathways such as the mTOR/Wnt/β-catenin and MAPK pathways. researchgate.netscientificarchives.com Further investigation is needed to elucidate the specific signaling roles of this compound.

Mechanisms of Action in Biological Systems

The biological effects of this compound are mediated through its interaction with specific molecular targets, most notably the gamma-hydroxybutyric acid (GHB) receptors.

Agonistic Activity at Gamma-hydroxybutyric Acid Receptors

5-Hydroxypentanoic acid acts as a weak agonist at specific gamma-hydroxybutyric acid (GHB) receptors. GHB is an inhibitory neurotransmitter in the central nervous system. scispace.com Unlike GHB, 5-hydroxypentanoic acid does not appear to be metabolized into compounds active at GABA receptors. mdma.ch This specificity makes it a valuable research tool for studying the pharmacology of GHB receptors without the confounding effects of the GABAergic system. mdma.ch Studies on GHB receptor agonists help in understanding the GHBergic system and its role in various physiological processes. scispace.comresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-Hydroxypentanoic acid
Acetyl-CoA
Acyl-CoA
Gamma-hydroxybutyric acid (GHB)
5-Hydroxyhexanoate

Microbiological Metabolism and Bioremediation Potential

The microbial metabolism of 5-hydroxypentanoate is a subject of research, particularly concerning its role in bioremediation and as a building block for bioplastics. Certain microorganisms can utilize 5-hydroxypentanoate and its derivatives. For instance, polymers containing 5-hydroxyvalerate (5HV) units, such as poly(3-hydroxybutyrate-co-5-hydroxyvalerate) (PHB5HV), are biodegradable. researchgate.netresearchgate.net The inclusion of 5HV monomers can enhance the degradation rate of these polymers by lipases and microbial action. researchgate.netresearchgate.net The biodegradability of these polymers is linked to their chemical and physical properties, where a higher content of hydroxyvalerate can reduce crystallinity, making the material more accessible to enzymatic degradation. frontiersin.org This characteristic underscores the potential for designing biodegradable materials whose degradation rates can be tailored for specific environmental applications.

Specific microorganisms have been identified that can degrade polymers containing 5-hydroxyvalerate. For example, Microbulbifer sp. Sol66 has been shown to degrade films of poly(3HB-co-3HHx-co-5HV). researchgate.net Studies have also noted that denitrifying bacteria like Comamonas testosteroni and some Variovorax strains can degrade copolymers of polyhydroxybutyrate, with faster degradation observed in copolymers that have higher proportions of hydroxyvalerate. frontiersin.org

Furthermore, engineered strains of bacteria are used in the context of producing 5-hydroxypentanoate. Strains of Corynebacterium glutamicum and Escherichia coli have been metabolically engineered for the high-yield production of 5-HPA from glucose. While the focus of this engineering is production, the inherent metabolic pathways are relevant to how these organisms process the compound. In some engineered strains, competing metabolic pathways, such as the one leading to glutaric acid, are deleted to improve the purity and yield of 5-HPA. The ability of various pseudomonads to degrade petroleum hydrocarbons and produce biopolymers also points to their potential role in metabolizing related compounds. nih.govplos.org

MicroorganismContext of MetabolismRelated Compound(s)
Microbulbifer sp. Sol66Degradation of terpolymersPoly(3HB-co-3HHx-co-5HV) researchgate.net
Comamonas testosteroniDegradation of copolymersPolyhydroxybutyrate-co-hydroxyvalerate frontiersin.org
Variovorax genusDegradation of copolymersPolyhydroxybutyrate-co-hydroxyvalerate frontiersin.org
Corynebacterium glutamicumEngineered for production5-Hydroxypentanoic acid
Escherichia coliEngineered for production5-Hydroxypentanoic acid

Biosynthesis of Related Valuable Chemicals and Intermediates

This compound is a C5 platform chemical, serving as a valuable precursor for the synthesis of other important chemicals through various chemical and biological conversion pathways.

5-Hydroxypentanoic acid readily undergoes intramolecular cyclization, a form of esterification, to produce δ-valerolactone. This reaction involves the nucleophilic attack of the terminal hydroxyl group on the carboxylic acid's carbonyl carbon, resulting in the formation of a stable, six-membered ring and the elimination of a water molecule. The conversion is typically driven by acidic conditions or heat. δ-Valerolactone is a significant chemical intermediate used as a monomer for producing biodegradable polymers like poly(δ-valerolactone). mdpi.com

The primary alcohol group of 5-hydroxypentanoic acid can be oxidized to form glutaric acid, a dicarboxylic acid. google.com This conversion can be achieved through various oxidation pathways. For example, catalytic hydrogenation using a Ruthenium-on-Titanium dioxide (Ru/TiO₂) catalyst can achieve a 97% yield of glutaric acid under aqueous conditions. Another method involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Biologically, this transformation can occur via ω-oxidation pathways in microorganisms, where 5-hydroxypentanoic acid is first oxidized to 5-oxopentanoic acid by an alcohol dehydrogenase, and subsequently to glutaric acid by an aldehyde dehydrogenase. google.comsmolecule.com

Reagent/CatalystConditionsProductYield
Ru/TiO₂ + H₂120°C, 20 bar H₂, 6 hGlutaric acid97%
KMnO₄Acidic, 60°C, 4 hGlutaric acid68%

1,5-Pentanediol (PDO), an important diol used in the polymer industry, can be biosynthesized from 5-hydroxyvalerate. google.comgoogle.com This bioconversion is typically carried out in engineered microorganisms, such as E. coli. google.comgoogle.comnus.edu.sg The pathway involves the activation of 5-hydroxyvalerate to its coenzyme A (CoA) derivative, 5-hydroxyvaleryl-CoA (5HV-CoA). google.com This activation can be catalyzed by a CoA-transferase. google.com Subsequently, 5HV-CoA is reduced to form 1,5-pentanediol. google.com Researchers have developed and optimized artificial pathways in E. coli to produce 1,5-PDO from lysine, a pathway that can also proceed through 5-hydroxyvalerate intermediates. nih.govresearchgate.net

Production of 5-Aminovaleric Acid

The bioconversion of 5-hydroxypentanoate (5-HV) to 5-aminovaleric acid (5-AVA) is a key step in engineered metabolic pathways designed to produce C5 platform chemicals from renewable resources. google.comresearchgate.net While many biosynthetic routes focus on producing 5-AVA from precursors like L-lysine and then converting it to 5-HV, the enzymatic steps are often reversible and can be engineered to facilitate the conversion of 5-HV to 5-AVA. researchgate.netfrontiersin.orgnih.gov

The conversion typically proceeds through a two-step enzymatic cascade involving an alcohol/aldehyde dehydrogenase and an aminotransferase. igem.wikiresearchgate.net

Oxidation of 5-hydroxypentanoate : The first step involves the oxidation of the primary alcohol group of 5-HV to an aldehyde, forming glutarate semialdehyde. This reaction is catalyzed by an alcohol dehydrogenase or a specific reductase. In engineered Escherichia coli, the aldehyde reductase YahK has been shown to catalyze this type of conversion. researchgate.net

Transamination of Glutarate Semialdehyde : The intermediate, glutarate semialdehyde, is then converted to 5-aminovaleric acid through the action of an aminotransferase. This enzyme transfers an amino group from an amino donor (like glutamate (B1630785) or alanine) to the aldehyde. The 4-aminobutyrate aminotransferase (GabT) from E. coli has been identified as an effective enzyme for this transamination step in engineered pathways. igem.wikiresearchgate.net

Enzymatic Interaction Studies

This compound, also known as sodium 5-hydroxyvalerate, serves as a substrate and an intermediate in various enzymatic reactions, particularly in microbial metabolic pathways. nih.gov Its interactions have been studied in the context of both its biosynthesis and its degradation. A key enzyme in its metabolism is 5-hydroxypentanoate CoA-transferase. capes.gov.brwikipedia.org

In the anaerobic bacterium Clostridium aminovalericum, 5-hydroxyvalerate is an intermediate in the degradation of 5-aminovalerate. nih.govcapes.gov.br The metabolic pathway involves the activation of 5-hydroxyvalerate to its coenzyme A (CoA) derivative, 5-hydroxypentanoyl-CoA, by a specific CoA-transferase. nih.govcapes.gov.br This activation is a critical step that prepares the molecule for subsequent enzymatic reactions, such as dehydration and oxidation, in the fermentation pathway. nih.govuni-marburg.de

Research has also explored the use of 5-hydroxypentanoate as a substrate for various oxidoreductases. For example, the short-chain dehydrogenase/reductase TsaC from Comamonas testosteroni was tested for its ability to oxidize a range of substrates, including linear alcohols like 5-hydroxypentanoate, demonstrating that enzymes from aromatic degradation pathways can exhibit activity on aliphatic molecules. nih.gov

Enzyme Kinetics and Inhibitory Effects

Detailed kinetic studies have been performed on enzymes that interact with 5-hydroxypentanoate, most notably the 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum. capes.gov.br This enzyme was purified to homogeneity and characterized, revealing a homotetrameric structure with a native molecular mass of approximately 178 kDa. capes.gov.br The enzyme catalyzes the transfer of a CoA moiety from a donor, such as acetyl-CoA, to 5-hydroxypentanoate. capes.gov.brwikipedia.org

The CoA-transferase exhibits broad substrate specificity, with the highest activity observed with 5-hydroxyvaleryl-CoA as the CoA donor. capes.gov.br Kinetic analyses demonstrated that the enzyme follows a ping-pong mechanism, which involves the formation of a covalent enzyme-thiolester intermediate. capes.gov.br

Table 1: Substrate Specificity of 5-Hydroxyvalerate CoA-Transferase from C. aminovalericum capes.gov.br
CoA Ester SubstrateRelative V/Km (%)
5-Hydroxyvaleryl-CoA100
Propionyl-CoA85
Acetyl-CoA57
(Z)-5-Hydroxy-2-pentenoyl-CoA43
Butyryl-CoA18
Valeryl-CoA11

The activity of 5-hydroxyvalerate CoA-transferase is subject to inhibition by various nucleotides. capes.gov.br ATP and CTP were found to be potent inhibitors of the enzyme's activity. capes.gov.br The inhibition by ATP was determined to be competitive with respect to the CoA ester substrate and noncompetitive with respect to acetate. capes.gov.br ADP, GTP, and UTP showed slight inhibitory effects, while AMP had no significant effect on the enzyme's function. capes.gov.br

Table 2: Inhibitory Effects of Nucleotides on 5-Hydroxyvalerate CoA-Transferase capes.gov.br
Inhibitor (1 mM)Relative Activity (%)Type of Inhibition (vs. CoA substrate)
None100N/A
ATP10Competitive
CTP30Not Determined
ADP70Not Determined
GTP80Not Determined
UTP80Not Determined
AMP100Not Determined

In other research, crude extracts of Nigella sativa seeds, which were found to contain 5-hydroxypentanoate among many other compounds, demonstrated inhibitory effects against pancreatic α-amylase. researchgate.net While this does not represent the effect of the pure compound, it suggests a potential for inhibitory interactions with carbohydrate-metabolizing enzymes. researchgate.net

Biomedical and Pharmaceutical Research Applications

Polyhydroxyalkanoates (PHAs) and Biodegradable Polymers

Polyhydroxyalkanoates (PHAs) are natural polyesters synthesized by numerous microorganisms, typically as intracellular carbon and energy storage granules. mdpi.comwikipedia.org Produced through bacterial fermentation, PHAs are biodegradable and biocompatible, positioning them as sustainable alternatives to conventional petroleum-based plastics. mdpi.comwikipedia.org The PHA family is remarkably diverse, with over 150 different monomers that can be combined to create polymers with a wide spectrum of properties, from rigid thermoplastics to flexible elastomers. wikipedia.org This versatility makes them highly suitable for various medical applications. mdpi.comnih.gov

The biosynthesis of PHAs is often triggered in microorganisms by nutrient-limiting conditions in the presence of an excess carbon source. mdpi.comwikipedia.org To create PHAs containing 5-hydroxyvalerate (5HV) units, sodium 5-hydroxypentanoate (B1236267) or its lactone form, δ-valerolactone, can be supplied as a carbon source to specific bacterial cultures. google.commdpi.com

Researchers have successfully engineered various microorganisms, such as Cupriavidus necator (formerly Ralstonia eutropha) and Escherichia coli, to produce copolymers incorporating 5HV. google.commdpi.combiocyclopedia.com A key enzyme in this process is PHA synthase, which polymerizes the monomer units. One specific enzyme, PhaCBP-M-CPF4, derived from metagenomic analysis of mangrove soil, has shown a broad substrate specificity, including the ability to efficiently incorporate 5HV monomers. mdpi.comresearchgate.net

The introduction of 5-hydroxypentanoate into the fermentation process allows for the synthesis of various copolymers. These range from the relatively simple poly(3-hydroxybutyrate-co-5-hydroxyvalerate) (P(3HB-co-5HV)) to more complex terpolymers such as poly(3-hydroxybutyrate-co-3-hydroxypropionate-co-5-hydroxyvalerate) (P(3HBco3HPco5HV)) and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate-co-5-hydroxyvalerate) (P(3HB-co-3HHx-co-5HV)). nih.govmdpi.com

Table 1: Examples of 5-Hydroxypentanoate-Containing PHA Copolymers and Production Hosts

PHA Copolymer Precursor(s) for 5HV Production Host Reference(s)
P(3HB-co-5HV) Sodium 5-hydroxyvalerate Ralstonia eutropha google.com
P(3HB-co-3HHx-co-5HV) δ-Valerolactone (DVL) Engineered Cupriavidus necator mdpi.com
P(3HB-co-5HV-co-3HV) 5-hydroxyvaleric acid Methylocystis parvus OBBP researchgate.net
P(3HB-co-3HP-co-5HV) Not Specified Not Specified nih.gov

The biocompatibility of PHAs is a major advantage for their use in medical devices. nih.govacs.org Their degradation products are often non-toxic and are natural metabolites within the human body. nih.gov For instance, the breakdown of poly(3-hydroxybutyrate) (PHB), a common PHA, yields 3-hydroxybutyric acid, a ketone body normally present in human blood. nih.govacs.org

Due to their favorable properties, PHAs are utilized in a variety of biomedical applications, including the fabrication of sutures, orthopedic devices, and scaffolds for tissue engineering. nih.govwikipedia.orgmdpi.com The inclusion of 5HV monomers can be particularly beneficial, as it has been shown to enhance the rate of enzymatic degradation by lipases. mdpi.comresearchgate.net Furthermore, research on terpolymers containing 5HV indicates they possess low cytotoxicity and can support cell proliferation, making them excellent candidates for advanced biomaterials. mdpi.comresearchgate.net

A key strength of PHAs is the ability to tailor their material properties by combining different monomers to form copolymers. nih.govnih.gov The incorporation of 5-hydroxypentanoate as a comonomer is a critical strategy for modifying the mechanical, thermal, and surface characteristics of PHAs to meet the demands of specific biomedical applications. mdpi.comnih.gov

The most common PHA, the homopolymer poly(3-hydroxybutyrate) (PHB), is often too stiff and brittle for many applications. mdpi.comoup.com By incorporating comonomers such as 5-hydroxyvalerate, the resulting copolymer becomes more flexible and tougher. mdpi.combiocyclopedia.com The 5HV units disrupt the crystalline structure of the polymer, leading to enhanced elasticity. mdpi.com For example, an engineered strain of Halomonas bluephagenesis produced a P(85% 3HB-co-15% 5HV) copolymer that was highly elastic, with an elongation at break of 1283% and a low Young's modulus of 73.1 MPa. nih.gov The mechanical properties can be precisely controlled by adjusting the molar fraction of the 5HV comonomer. nih.gov

Table 2: Impact of 5-Hydroxyvalerate (5HV) Monomer on PHA Properties

Property Effect of 5HV Incorporation Research Finding Example Reference(s)
Mechanical Increases flexibility, reduces brittleness P(85% 3HB-co-15% 5HV) showed an elongation at break of 1283%. mdpi.comnih.gov
Thermal Decreases melting point (Tm), reduces crystallinity P(3HB-co-4.7mol% 5HV) had a Tm of 159.2°C. nih.govmdpi.com
Biodegradability Enhances degradation rate by lipases 5HV homopolymer undergoes enzymatic degradation by lipases. mdpi.comresearchgate.net
Biocompatibility Low cytotoxicity, supports cell proliferation Terpolymers of 5HV were found to be less cytotoxic and good for cell growth. researchgate.net

Tailoring Polymer Properties for Specific Biomedical Applications

Mechanical Property Modifications

Drug Delivery Systems and Formulations

PHAs are highly promising materials for the development of advanced drug delivery systems. nih.govwikipedia.org Their biodegradability allows for the controlled release of therapeutic agents over a specified period, after which the polymer matrix breaks down into harmless byproducts that are absorbed by the body. nih.gov

The unique properties conferred by the 5-hydroxypentanoate monomer can be leveraged to design sophisticated drug delivery vehicles. The ability to tune the degradation rate and mechanical properties of the PHA by altering the 5HV content allows for the creation of systems tailored for specific release kinetics. nih.gov These systems can take various forms, including injectable nanoparticles, transdermal patches, and implantable devices. nih.gov Beyond the polymer itself, 5-hydroxypentanoic acid has been explored as a structural building block or carbon skeleton in drug formulations, with research suggesting it may improve the efficacy of certain anti-tumor medications. Furthermore, nanocarriers made from PHA copolymers with a high content of hydroxy valerate (B167501) have been successfully used to transport anticancer drugs. mdpi.com

Enhancement of Biocompatibility and Pharmacokinetic Profiles of APIs

The use of such biocompatible moieties is a strategic approach in drug development to overcome challenges associated with poorly soluble or rapidly metabolizing drugs. nih.gov The modification of APIs with components like 5-hydroxypentanoate can lead to the development of more effective and patient-friendly pharmaceutical products. nih.gov

Integration into Scaffold Design for Drug Release

In the field of drug delivery, sodium 5-hydroxypentanoate and its corresponding polymer, poly(5-hydroxyvalerate), are utilized in the design of scaffolds for the controlled release of therapeutic agents. google.combegellhouse.com These scaffolds can be engineered to release drugs in a sustained or triggered manner, which is crucial for long-term therapies and for targeting specific tissues. frontiersin.org

The integration of drugs into these polymer matrices can protect the API from premature degradation and control its release kinetics. frontiersin.org The physicochemical properties of the scaffold, such as porosity, degradation rate, and drug loading capacity, can be tailored to meet the specific requirements of the therapeutic application. nih.gov This controlled release mechanism helps in maintaining the drug concentration within the therapeutic range, minimizing side effects, and improving patient compliance. The use of natural or synthetic polymers in scaffold fabrication is a key strategy in achieving these desired release profiles. begellhouse.com

Regenerative Medicine and Tissue Engineering

The unique properties of this compound and its polymeric forms make them valuable in the fields of regenerative medicine and tissue engineering, which aim to repair, replace, or regenerate damaged tissues and organs. royalsocietypublishing.org

Polyhydroxyalkanoates (PHAs), including polymers derived from 5-hydroxyvalerate, are used to create biodegradable scaffolds and implants. google.com These structures provide a temporary framework that supports cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix. royalsocietypublishing.orgmdpi.com The biocompatibility and biodegradability of these materials are paramount, as the scaffold should ideally degrade at a rate that matches the formation of new tissue, without eliciting an inflammatory response. royalsocietypublishing.orgmdpi.com

Nano-hydroxyapatite, a component of natural bone, is often incorporated into these polymer composites to enhance their osteoconductive properties for bone tissue repair applications. mdpi.com The surface modification of these composite materials is an active area of research to further improve their biological performance. mdpi.com

Beyond scaffolds, polymers of 5-hydroxyvalerate are being investigated for the development of various tissue repair and regeneration devices. google.com These include sutures, nerve guides, and cardiovascular patches. google.com The mechanical properties and degradation kinetics of these devices can be tuned by altering the monomer composition of the PHA polymer. google.com The goal is to create devices that not only provide mechanical support but also actively promote the body's natural healing processes. nih.gov The use of such biomaterials is a cornerstone of in situ tissue engineering, which seeks to harness the body's own regenerative capacity. nih.gov

Development of Scaffolds and Implants

Pharmaceutical Intermediate and Building Block Applications

This compound serves as a crucial intermediate and building block in the synthesis of a variety of pharmaceutical compounds. smolecule.com Its bifunctional nature allows it to be a versatile precursor in multi-step synthetic pathways.

Research has explored the use of 5-hydroxypentanoic acid and its derivatives in the synthesis of medications for treating cancer and diabetes. In the context of anti-tumor drugs, it can act as a carbon skeleton to improve the efficacy of certain chemotherapeutic agents. The development of nanoparticle drug delivery systems is a key area where such building blocks are employed to enhance the targeted delivery of anti-cancer drugs. nih.gov

In the realm of anti-diabetic medications, this compound has shown promise in formulations aimed at regulating glucose metabolism. For instance, it can be a component in the synthesis of novel α-amylase inhibitors, which are a class of drugs used in the management of type 2 diabetes. nih.gov The development of insulin (B600854) receptor partial agonists is another area where related chemical structures are being investigated for better glycemic control. google.com

Intermediates for Chiral Pharmaceutical Compounds

This compound and its derivatives are valuable intermediates in the synthesis of complex, optically pure pharmaceutical compounds. Chirality, or the "handedness" of a molecule, is a critical factor in the efficacy and safety of many drugs. The use of chiral building blocks like derivatives of 5-hydroxypentanoic acid ensures the production of the desired enantiomer, which is the biologically active form of the drug. evitachem.com

For instance, chiral (S)-5-(4-fluorophenyl)-5-hydroxypentanoate is a key intermediate in the synthesis of Ezetimibe, a cholesterol absorption inhibitor. google.compatsnap.com The synthesis of this intermediate often involves the reduction of a carbonyl group to a hydroxyl group, a transformation for which sodium borohydride (B1222165) is sometimes used. google.compatsnap.com One patented method describes the synthesis of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate starting from fluorobenzene (B45895) and glutaric anhydride (B1165640). google.com This multi-step process involves a Friedel-Crafts acylation, followed by reduction, cyclization, and finally alcoholysis to yield the target chiral intermediate. google.com The development of efficient and stereoselective synthetic routes to such intermediates is an active area of research, with biocatalysis using enzymes like lipase (B570770) also being explored to achieve high optical purity. patsnap.com

The versatility of 5-hydroxypentanoic acid derivatives as chiral intermediates extends to the synthesis of other complex molecules, where their specific stereochemistry is crucial for biological activity. evitachem.com

Table 1: Synthesis of Chiral 5-(4-fluorophenyl)-5-hydroxypentanoate Intermediate

Step Reactants Product Key Conditions
1. Friedel-Crafts Acylation Fluorobenzene, Glutaric anhydride 5-(4-fluorophenyl)-5-carbonyl valeric acid -
2. Reduction 5-(4-fluorophenyl)-5-carbonyl valeric acid 5-(4-fluorophenyl)-5-hydroxyvaleric acid Sodium borohydride
3. Cyclization 5-(4-fluorophenyl)-5-hydroxypentanoic acid 6-(4-fluorophenyl)-tetrahydropyran-2-one Thionyl chloride

Antifungal and Antimicrobial Research

Research has indicated the potential of compounds related to 5-hydroxypentanoic acid in the development of new antifungal and antimicrobial agents. These studies often focus on the inhibition of essential metabolic pathways in fungi and bacteria.

Inhibitory Effects on Fungal Metabolism Enzymes

Certain derivatives of 5-hydroxypentanoic acid have been investigated for their ability to inhibit key enzymes in fungal metabolism. One notable example is (S)-2-amino-4-oxo-5-hydroxypentanoic acid, also known as RI-331, a natural compound isolated from Streptomyces species. nih.gov This compound acts as an inhibitor of homoserine dehydrogenase, an enzyme crucial for the biosynthesis of certain amino acids in fungi. nih.gov By targeting this enzyme, RI-331 has demonstrated antifungal activity against various Candida species, including C. albicans, C. tropicalis, and C. glabrata. nih.gov The mechanism of action is described as enzyme-assisted suicide inhibition, where the inhibitor forms a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov

The investigation into such compounds highlights a promising strategy for developing novel antifungal drugs that target specific and essential fungal metabolic pathways. nih.govnih.gov

Table 2: Antifungal Activity of a 5-Hydroxypentanoic Acid Derivative

Compound Target Enzyme Mechanism of Action Affected Fungi

Cholesterol Metabolism Research

This compound and its parent acid are implicated in lipid metabolism and have been a subject of interest in cholesterol biosynthesis research. smolecule.comvulcanchem.com

Potential Inhibition of Cholesterol Synthesis

Studies suggest that 5-hydroxypentanoic acid might play a role in the regulation of cholesterol synthesis. smolecule.com The biosynthesis of cholesterol is a complex process involving a series of enzymatic reactions. nih.gov Research indicates that 5-hydroxypentanoic acid may interfere with an enzyme involved in this pathway, potentially leading to an inhibition of cholesterol production. smolecule.com While the precise mechanism is still under investigation, this line of inquiry opens up possibilities for new therapeutic approaches to managing high cholesterol levels. The study of intermediates in the cholesterol biosynthesis pathway is crucial for understanding and developing inhibitors. google.com It is important to note that the inhibition of different enzymes in this pathway can have varying effects. For example, inhibitors of HMG-CoA reductase have been linked to myotoxicity, whereas inhibitors of squalene (B77637) synthase, an enzyme further down the pathway committed solely to cholesterol synthesis, may not produce the same adverse effects. nih.gov

Q & A

Q. How can isotopic labeling (e.g., ¹³C) of this compound elucidate its role in cyclopentanone biosynthesis?

  • Methodological Answer :
  • Labeling Protocol : Synthesize 5-hydroxypentanoate with ¹³C at C-2 using labeled precursors (e.g., ¹³C-butyrate).
  • Tracer Studies : Track incorporation into cyclopentanone via GC-MS fragmentation patterns.
  • Enzyme Knockout Models : Use CRISPR-Cas9 to disrupt EC 3.1.1.17 (gluconolactonase) and measure labeled intermediate accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.